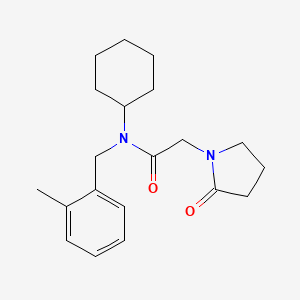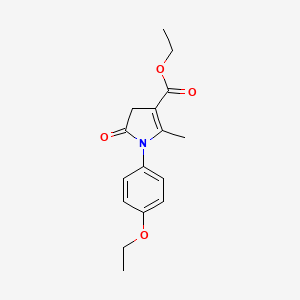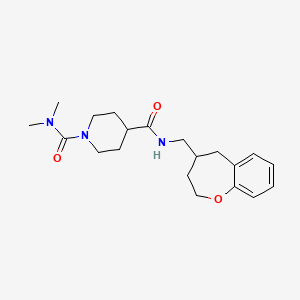
N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX717, is a nootropic drug that has been studied for its potential cognitive enhancing effects. It belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
作用機序
N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain, and their activation is crucial for learning and memory processes. N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them. This leads to an increase in the strength and duration of the excitatory synaptic transmission, which is thought to be the mechanism underlying the cognitive enhancing effects of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have other biochemical and physiological effects. For example, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the release of acetylcholine in the brain, which is another neurotransmitter that is important for learning and memory processes. N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is that it has been shown to have a good safety profile in both animals and humans. In addition, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide is relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term studies. However, one limitation of using N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide is that it is a relatively new compound, and there is still much that is not known about its long-term effects on the brain and body.
将来の方向性
There are several future directions for research on N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide for cognitive impairment due to aging or neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the potential use of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a cognitive enhancer in healthy individuals, such as students or professionals who need to perform at their best. Finally, there is also interest in developing new and more potent ampakines based on the structure of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, which could have even greater cognitive enhancing effects.
合成法
N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with cyclohexanone to form N-cyclohexyl-2-methylbenzylamine. This intermediate is then reacted with ethyl chloroacetate to form N-cyclohexyl-N-(2-methylbenzyl)acetamide. Finally, this compound is reacted with pyrrolidinone to form N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, or N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide.
科学的研究の応用
N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential cognitive enhancing effects in both animals and humans. In animal studies, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to improve learning and memory in rats and monkeys. In human studies, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to improve cognitive performance in healthy volunteers, as well as in individuals with cognitive impairment due to sleep deprivation or aging.
特性
IUPAC Name |
N-cyclohexyl-N-[(2-methylphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-16-8-5-6-9-17(16)14-22(18-10-3-2-4-11-18)20(24)15-21-13-7-12-19(21)23/h5-6,8-9,18H,2-4,7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPQCBACYCWNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2CCCCC2)C(=O)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5655451.png)


![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)
![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)

![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)
![1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)
![8-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5655513.png)



